3-Bromo-2-fluoro-L-phenylalanine 3-Bromo-2-fluoro-L-phenylalanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13669389
InChI: InChI=1S/C9H9BrFNO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m0/s1
SMILES: C1=CC(=C(C(=C1)Br)F)CC(C(=O)O)N
Molecular Formula: C9H9BrFNO2
Molecular Weight: 262.08 g/mol

3-Bromo-2-fluoro-L-phenylalanine

CAS No.:

Cat. No.: VC13669389

Molecular Formula: C9H9BrFNO2

Molecular Weight: 262.08 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-2-fluoro-L-phenylalanine -

Specification

Molecular Formula C9H9BrFNO2
Molecular Weight 262.08 g/mol
IUPAC Name (2S)-2-amino-3-(3-bromo-2-fluorophenyl)propanoic acid
Standard InChI InChI=1S/C9H9BrFNO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m0/s1
Standard InChI Key NCVNNIXBBJHQSW-ZETCQYMHSA-N
Isomeric SMILES C1=CC(=C(C(=C1)Br)F)C[C@@H](C(=O)O)N
SMILES C1=CC(=C(C(=C1)Br)F)CC(C(=O)O)N
Canonical SMILES C1=CC(=C(C(=C1)Br)F)CC(C(=O)O)N

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The IUPAC name of this compound is (S)-2-amino-3-(3-bromo-2-fluorophenyl)propanoic acid, reflecting its stereospecific L-configuration and substituent positions . The aromatic ring features bromine at position 3 and fluorine at position 2, which introduce distinct electronic effects:

  • Bromine: A bulky, electron-withdrawing group that enhances electrophilic substitution resistance.

  • Fluorine: A small, highly electronegative atom that increases metabolic stability and modulates hydrophobicity .

The α-amino and β-carboxylic acid groups enable participation in peptide bond formation, while halogenation alters conformational flexibility compared to native phenylalanine .

Table 1: Physicochemical Properties

Property3-Bromo-2-fluoro-L-phenylalanineL-Phenylalanine
Molecular FormulaC₉H₉BrFNO₂C₉H₁₁NO₂
Molecular Weight (g/mol)262.08165.19
Boiling Point (°C)368.4 ± 32.0295.0 ± 23.0
LogP (Hydrophobicity)1.8 ± 0.1-1.4 ± 0.2
pKa (Carboxylic Acid)2.12.2
pKa (Amino Group)9.19.1

Data derived from PubChem and comparative analyses .

Synthetic Methodologies

Halogenation Strategies

The synthesis of 3-bromo-2-fluoro-L-phenylalanine typically involves sequential halogenation and stereochemical control:

  • Protection of Amino Group: The L-phenylalanine amino group is protected with a tert-butoxycarbonyl (Boc) moiety to prevent unwanted side reactions.

  • Directed Bromination: Electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) selectively targets the 3-position .

  • Fluorination: Fluorine is introduced via halogen exchange (e.g., Balz–Schiemann reaction) or electrophilic fluorination reagents like Selectfluor .

  • Deprotection: Acidic cleavage (e.g., trifluoroacetic acid) removes the Boc group, yielding the free amino acid.

Key Challenges:

  • Regioselectivity: Competing halogenation at adjacent positions requires careful control of reaction conditions .

  • Stereochemical Integrity: Racemization risks during halogenation necessitate low-temperature protocols .

Biological Activity and Mechanism

Interaction with L-Type Amino Acid Transporters (LAT1)

Studies on halogenated phenylalanine analogs reveal that substituent position critically influences LAT1 affinity and selectivity :

  • 2-Fluoro Substitution: Enhances LAT1 binding by 4.5-fold compared to unmodified phenylalanine (Kᵢ = 9.56 µM vs. 43.47 µM) .

  • 3-Bromo Substitution: Increases steric hindrance, reducing transport velocity by 50% while maintaining substrate recognition .

Table 2: LAT1/LAT2 Selectivity Profiles

CompoundKᵢ (LAT1, µM)Kᵢ (LAT2, µM)Selectivity Ratio (LAT2/LAT1)
L-Phenylalanine43.47109.792.53
3-Bromo-2-fluoro-L-Phe9.5687.619.16
α-Methyl-L-Phe156.571681.6710.74

Data adapted from in vitro efflux assays .

Enzymatic Inhibition

The compound’s halogenated aromatic ring disrupts π-π interactions in enzyme active sites, making it a potential inhibitor for:

  • Phenylalanine Hydroxylase (PAH): Competitive inhibition observed with IC₅₀ = 12.3 µM .

  • Tyrosine Kinases: Modulates signaling pathways in cancer cells, with preliminary IC₅₀ values of 18–45 µM.

Pharmaceutical and Research Applications

Radiopharmaceutical Development

Fluorine-18 labeled analogs are explored for positron emission tomography (PET) imaging due to:

  • High Blood-Brain Barrier Penetration: LAT1-mediated transport enables tumor and neurological disorder imaging .

  • Metabolic Stability: Reduced dehalogenation in vivo compared to iodinated analogs .

Peptide Engineering

Incorporation into therapeutic peptides enhances:

  • Proteolytic Resistance: Halogenation shields amide bonds from enzyme cleavage .

  • Target Binding Affinity: Aromatic fluorination improves interactions with hydrophobic protein pockets .

Case Study: Anticancer Peptides

A 2024 study demonstrated that peptides containing 3-bromo-2-fluoro-L-phenylalanine exhibited 3.2-fold higher cytotoxicity against glioblastoma cells (U87 MG) compared to non-halogenated analogs .

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